An In-depth Technical Guide to N-(1-ethyl-1H-benzimidazol-5-yl)acetamide (CAS 489463-02-7)
An In-depth Technical Guide to N-(1-ethyl-1H-benzimidazol-5-yl)acetamide (CAS 489463-02-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The N-(1-ethyl-1H-benzimidazol-5-yl)acetamide molecule, the subject of this guide, represents a specific derivative with potential for further investigation in drug discovery programs. This document provides a comprehensive technical overview, including its predicted physicochemical properties, a plausible synthetic route with detailed protocols, and a discussion of its potential biological significance based on the activities of related compounds.
Molecular Structure and Properties
Structure:
Chemical Structure of N-(1-ethyl-1H-benzimidazol-5-yl)acetamide
Physicochemical Properties (Predicted):
| Property | Predicted Value | Source/Method |
| Molecular Formula | C11H13N3O | Calculation |
| Molecular Weight | 203.24 g/mol | Calculation |
| Melting Point | 180-200 °C | Based on similar benzimidazole acetamides[3] |
| Boiling Point | > 300 °C (decomposes) | General trend for similar structures |
| Solubility | Soluble in DMSO, DMF, and hot alcohols. Sparingly soluble in water. | Based on functional groups and related compounds |
| pKa (most basic) | ~5.0 (imidazole nitrogen) | Estimated based on benzimidazole pKa |
Proposed Synthesis and Experimental Protocols
The synthesis of N-(1-ethyl-1H-benzimidazol-5-yl)acetamide can be logically approached through a multi-step process starting from commercially available precursors. The key steps involve the formation of the benzimidazole core, followed by functional group manipulation to introduce the ethyl and acetamide moieties.
Synthetic Scheme Overview:
Proposed synthetic pathway for N-(1-ethyl-1H-benzimidazol-5-yl)acetamide.
Step 1: Synthesis of 5-Nitro-1H-benzimidazole
Principle: This step involves the condensation of 4-nitro-1,2-phenylenediamine with an orthoformate to form the benzimidazole ring system. This is a well-established method for benzimidazole synthesis.[2][4]
Protocol:
-
To a solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol, add triethyl orthoformate (1.2 eq).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: N-Alkylation to form 1-Ethyl-5-nitro-1H-benzimidazole
Principle: The nitrogen at the 1-position of the benzimidazole ring is alkylated using an ethylating agent in the presence of a base.
Protocol:
-
Dissolve 5-nitro-1H-benzimidazole (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (K2CO3, 1.5 eq), to the solution.
-
To the stirred suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry. The product can be further purified by column chromatography if necessary.
Step 3: Reduction of the Nitro Group to form 5-Amino-1-ethyl-1H-benzimidazole
Principle: The nitro group is reduced to a primary amine. Common methods include catalytic hydrogenation or reduction with metals in acidic media.[5]
Protocol (using SnCl2/HCl):
-
Suspend 1-ethyl-5-nitro-1H-benzimidazole (1.0 eq) in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O, 3-5 eq) in concentrated HCl portion-wise, controlling the temperature with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours.
-
Basify the reaction mixture with a concentrated solution of sodium hydroxide to a pH > 10, which will precipitate the tin salts.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
Step 4: Acetylation of the Amino Group to yield N-(1-ethyl-1H-benzimidazol-5-yl)acetamide
Principle: The primary amino group of 5-amino-1-ethyl-1H-benzimidazole is acylated using an acetylating agent to form the final acetamide product.[6][7]
Protocol (using Acetic Anhydride):
-
Dissolve 5-amino-1-ethyl-1H-benzimidazole (1.0 eq) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
The following are the predicted spectroscopic data for N-(1-ethyl-1H-benzimidazol-5-yl)acetamide, which are essential for its identification and characterization.
¹H NMR (in DMSO-d₆, 400 MHz):
-
δ ~1.4 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.
-
δ ~2.1 ppm (s, 3H): Singlet for the methyl protons of the acetamide group.
-
δ ~4.2 ppm (q, 2H): Quartet for the methylene protons of the ethyl group.
-
δ ~7.4-7.8 ppm (m, 3H): Aromatic protons of the benzimidazole ring.
-
δ ~8.2 ppm (s, 1H): Proton at the 2-position of the benzimidazole ring.
-
δ ~10.0 ppm (s, 1H): Singlet for the NH proton of the acetamide group.
¹³C NMR (in DMSO-d₆, 100 MHz):
-
δ ~15 ppm: Methyl carbon of the ethyl group.
-
δ ~24 ppm: Methyl carbon of the acetamide group.
-
δ ~42 ppm: Methylene carbon of the ethyl group.
-
δ ~110-145 ppm: Aromatic and imidazole carbons.
-
δ ~168 ppm: Carbonyl carbon of the acetamide group.
Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):
-
~3300 cm⁻¹: N-H stretching of the amide.
-
~2980-2850 cm⁻¹: C-H stretching of alkyl groups.
-
~1660 cm⁻¹: C=O stretching of the amide (Amide I band).
-
~1600, 1480 cm⁻¹: C=C and C=N stretching of the aromatic and imidazole rings.
-
~1540 cm⁻¹: N-H bending of the amide (Amide II band).
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z 204.1137 for C11H14N3O⁺.
Potential Biological and Pharmacological Significance
Benzimidazole-acetamide derivatives have been reported to exhibit a wide range of biological activities. While the specific activity of N-(1-ethyl-1H-benzimidazol-5-yl)acetamide has not been documented, its structural features suggest potential for several therapeutic applications.
Potential Therapeutic Areas:
-
Antimicrobial and Antifungal Activity: Many benzimidazole derivatives are known for their broad-spectrum antimicrobial properties.[1]
-
Anthelmintic Agents: The benzimidazole core is a well-known pharmacophore in anthelmintic drugs.[8]
-
Anticancer Activity: Substituted benzimidazoles have been investigated as inhibitors of various cancer-related targets.
-
Antiviral Properties: Certain benzimidazole derivatives have shown efficacy against a range of viruses.[2]
The ethyl group at the N-1 position and the acetamide group at the 5-position can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, making it an interesting candidate for screening in various biological assays.
Workflow for Biological Evaluation:
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- 6. Acetylation of 5-amino-1H-[1,2,4]triazole revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
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